molecular formula C15H19N3O3 B2515261 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034540-10-6

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2515261
CAS No.: 2034540-10-6
M. Wt: 289.335
InChI Key: YFIJFLXYYSJXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry research, characterized by the fusion of an oxazolidinone ring and a carboxamide functional group. The oxazolidinone moiety is a well-documented pharmacophore in antibacterial research, known for its unique mechanism of action that involves inhibiting bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit . This mechanism is distinct from other antibiotic classes, making oxazolidinone-based structures a valuable scaffold for investigating new anti-infective agents, particularly against multi-drug resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Furthermore, the carboxamide group is a prevalent feature in many bioactive compounds and pharmaceuticals. Recent patent literature indicates that carboxamide compounds sharing structural similarities with this product are being explored for their inhibitory activity against various biological targets, including enzymes like calpains and voltage-gated sodium channels (e.g., Nav1.8) . The specific substitution pattern of the phenylethyl group with a cyclopropyl and a hydroxy group may influence the compound's stereochemistry and binding affinity, offering researchers a versatile building block for structure-activity relationship (SAR) studies. This product is provided for research use only and is intended for in vitro applications in chemical biology, hit-to-lead optimization, and novel therapeutic discovery programs. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-13-16-8-9-18(13)14(20)17-10-15(21,12-6-7-12)11-4-2-1-3-5-11/h1-5,12,21H,6-10H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIJFLXYYSJXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)N2CCNC2=O)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide involves several steps. One common synthetic route includes the oxymercuration of substituted cyclopropylcarbinols, which facilitates the formation of stereotriads. This process is known for its regio- and diastereoselective properties. Additionally, the functionalization of cyclopropanes using methods like picolinamide auxiliary for efficient C-H arylation has been demonstrated. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of complex molecules and the functionalization of cyclopropanes.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound is valuable in material science for creating new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with molecular targets and pathways. It can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence details multiple 2-oxoimidazolidine-1-carboxamide derivatives synthesized as MurA inhibitors. While none match the exact substituents of the target compound, their structural variations and pharmacological profiles offer insights into structure-activity relationships (SAR). Key analogs include:

Substituent Analysis

  • Cyclopropyl vs. Aromatic/Heteroaromatic Groups : The target compound’s cyclopropyl group is unique among the analogs, which predominantly feature halogenated aryl (e.g., 3-chlorophenyl, 4-bromophenyl) or heterocyclic (e.g., 5-nitrothiazol-2-yl) substituents. These groups enhance binding via π-π stacking or hydrophobic interactions with MurA’s active site .
  • Hydroxyethyl vs.

Key Findings from Analog Studies

  • Halogenation : Chlorine or bromine atoms at aryl positions (e.g., F10, F11) improve antibacterial potency by enhancing hydrophobic interactions .
  • Heterocyclic Attachments : Thiazole rings (e.g., 5-nitrothiazol-2-yl in F29, F32) contribute to enzyme inhibition via hydrogen bonding with MurA’s UDP-N-acetylglucosamine binding site .
  • Synthetic Yields : Bis-halogenated derivatives (F10, F11) achieved 83% yields, suggesting robust synthetic routes for bulky substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide?

  • Synthesis : Multi-step procedures are typically employed, starting with cyclopropane ring formation followed by imidazolidine-carboxamide coupling. Key steps include:

  • Cyclopropyl group introduction via [2+1] cycloaddition or ring-closing metathesis.
  • Amide bond formation using coupling agents (e.g., EDCI/HOBt) under anhydrous conditions .
  • Reaction optimization for temperature (e.g., 0–25°C), solvent choice (e.g., DMF or THF), and stoichiometry to achieve yields >75% .
    • Characterization :
  • NMR : 1^1H and 13^13C NMR for verifying substituent connectivity (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Q. How can the three-dimensional conformation of this compound be determined experimentally or computationally?

  • X-ray crystallography : Resolves absolute stereochemistry (e.g., hydroxyl group orientation) but requires high-purity crystals .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) and optimize geometry using Gaussian or ORCA software .

Q. What biological targets are associated with this compound’s imidazolidine-carboxamide scaffold?

  • Enzyme inhibition : MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a common target, with IC50_{50} values in the µM range for analogs .
  • Receptor modulation : Structural analogs show affinity for GPCRs (e.g., serotonin receptors) via hydrogen bonding with the carboxamide group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Analog synthesis : Vary substituents (e.g., cyclopropyl → methyl/ethyl) and measure effects on potency .
  • Bioassays : Test inhibition against bacterial MurA (IC50_{50}) or cancer cell lines (GI50_{50}) .
    • Example SAR Table :
SubstituentMurA IC50_{50} (µM)Anticancer GI50_{50} (µM)
Cyclopropyl (parent)12.3 ± 1.245.6 ± 3.4
3-Chlorophenyl8.9 ± 0.828.9 ± 2.1
4-Methoxyphenyl22.1 ± 2.0>100
Data from analogs in References

Q. What mechanisms explain conflicting bioactivity data across studies?

  • Potential causes :

  • Enzyme source variability : MurA from E. coli vs. S. aureus may differ in active-site residues .
  • Assay conditions : pH (6.0 vs. 7.4) or co-solvents (DMSO) alter compound solubility/activity .
    • Resolution : Validate results using orthogonal assays (e.g., SPR for binding affinity) and replicate with standardized protocols .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

  • ADMET prediction :

  • SwissADME : Estimate logP (~2.1), bioavailability (55%), and CYP450 interactions .
  • Molecular docking : Identify metabolic hotspots (e.g., hydroxyl group glucuronidation) .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Optimization approaches :

  • Temperature control : Slow addition of reagents at −10°C reduces epimerization .
  • Catalyst screening : Use Pd(OAc)2_2 for Suzuki couplings (yield ↑ from 60% to 85%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.